Dexrazoxane is a Cytoprotective Agent.
Dexrazoxane is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.
An antimitotic agent with immunosuppressive properties. Dexrazoxane, the (+)-enantiomorph of razoxane, provides cardioprotection against anthracycline toxicity. It appears to inhibit formation of a toxic iron-anthracycline complex. The Food and Drug Administration has designated dexrazoxane as an orphan drug for use in the prevention or reduction in the incidence and severity of anthracycline-induced cardiomyopathy.
The (+)-enantiomorph of razoxane.
See also: Dexrazoxane Hydrochloride (has salt form).
Dexrazoxane
CAS No.: 24584-09-6
Cat. No.: VC0548609
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24584-09-6 |
---|---|
Molecular Formula | C11H16N4O4 |
Molecular Weight | 268.27 g/mol |
IUPAC Name | 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione |
Standard InChI | InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1 |
Standard InChI Key | BMKDZUISNHGIBY-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
SMILES | CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
Canonical SMILES | CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
Appearance | white solid powder |
Colorform | Crystals from aqueous methanol/ether Whitish crystalline powde |
Melting Point | 191-197 °C 193 °C 191 - 197 °C |
Introduction
Chemical Structure and Mechanism of Action
Molecular Characteristics
Dexrazoxane (C11H16N4O4) is a cyclic derivative of ethylenediaminetetraacetic acid (EDTA) with two diketopiperazine rings. Its hydrolysis products, particularly the open-ring form ICRF-198, exhibit strong iron-chelating properties .
Cardioprotective Mechanism
The drug prevents anthracycline cardiotoxicity through three primary pathways:
-
Iron Chelation: Binds free intracellular iron, inhibiting formation of reactive oxygen species (ROS) via the Fe(III)-doxorubicin complex .
-
Topoisomerase IIβ Inhibition: Modulates anthracycline-induced DNA damage in cardiomyocytes .
-
Mitochondrial Protection: Preserves mitochondrial membrane potential (ΔΨm) by reducing lipid peroxidation .
Table 1: Pharmacokinetic Properties of Dexrazoxane
Parameter | Value (Mean ± SD) | Source |
---|---|---|
Plasma half-life (t₁/₂) | 2.0 ± 0.8 hours | |
Steady-state clearance | 7.2 ± 1.6 L/h/m² | |
Volume of distribution | 22.4 ± 5.1 L/m² | |
Urinary excretion | 30% (range 10–66%) |
Clinical Efficacy in Adult Populations
Breast Cancer Trials
A meta-analysis of 7 RCTs (n=2,177) demonstrated dexrazoxane's superiority in:
-
Reducing clinical heart failure (RR 0.19, 95% CI 0.09–0.40, p<0.001)
-
Preventing subclinical LVEF decline (absolute risk reduction 15.3%, NNT=7)
Notably, antitumor response rates remained unchanged (OR 1.12, 95% CI 0.89–1.41) .
Dose-Response Relationships
The 10:1 dexrazoxane:doxorubicin ratio achieved optimal protection:
-
300 mg/m² doxorubicin: 5.2% vs 21.7% cardiac events (dexrazoxane vs control, p<0.01)
-
>500 mg/m² cumulative doses: LVEF preservation maintained at 54.1±6.2% vs 48.3±7.1% (p=0.03)
Pediatric Applications
Cardioprotective Outcomes
While acute cardioprotection is evident through biomarker modulation:
-
Troponin-T elevation: 10% vs 25% (dexrazoxane vs control, p<0.05)
-
LV fractional shortening z-score: +0.61 (95% CI 0.22–1.01)
Long-term clinical benefits remain uncertain due to low event rates (3 HF cases in 991 patients) .
Outcome | Pediatric Data | Adult Data |
---|---|---|
Clinical HF reduction | RR 0.24 (95% CI 0.03–2.09) | RR 0.22 (95% CI 0.11–0.43) |
LVEF preservation | +4.7% (p=0.002) | +7.1% (p<0.001) |
5-year survival | 82.3% vs 79.8% (p=0.41) | 68.5% vs 67.2% (p=0.76) |
Pharmacological Considerations
Administration Protocols
-
Standard regimen: 30-minute IV infusion at 10:1 ratio pre-anthracycline
-
Continuous infusion: 96-hour 250 mg/m²/day achieves 7.4 μM steady-state
Drug Interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume